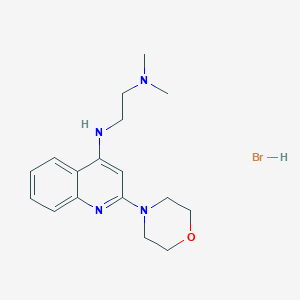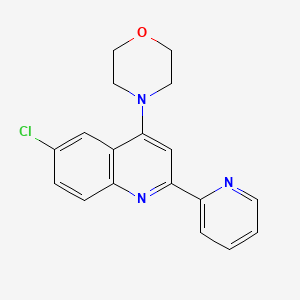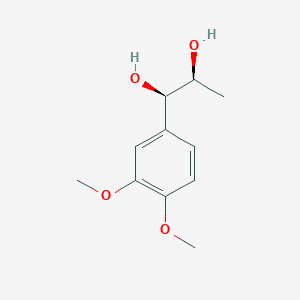
(1R,2S)-1-(3,4-dimethoxyphenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C11H16O4 It is characterized by the presence of a propane-1,2-diol backbone substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired diol .
Industrial Production Methods
Industrial production methods for 1-(3,4-dimethoxyphenyl)propane-1,2-diol are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde and 3,4-dimethoxybenzoic acid.
Reduction: 1-(3,4-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol: Similar structure but with an additional methoxy group.
3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol: Similar backbone with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(3,4-Dimethoxyphenyl)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy groups and diol functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R,2S)-1-(3,4-dimethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3/t7-,11-/m0/s1 |
InChI Key |
HGABKKBQQGFTLR-CPCISQLKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)OC)O)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5S,6R,10S,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B14860749.png)

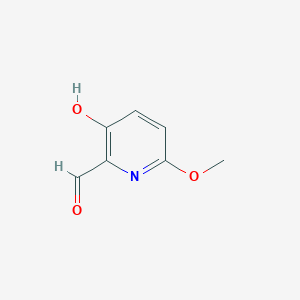
![2-Ethoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B14860774.png)

![N-(4-ethoxyphenyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14860806.png)
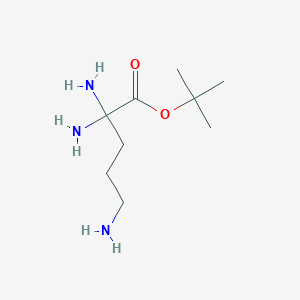
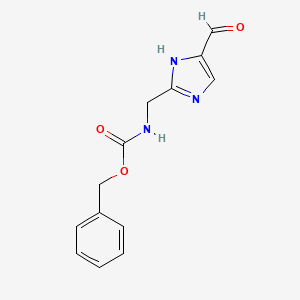
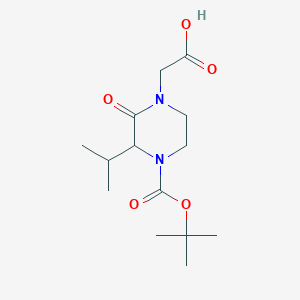
![[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860822.png)
![1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14860823.png)
![(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B14860833.png)
